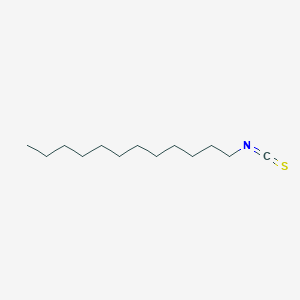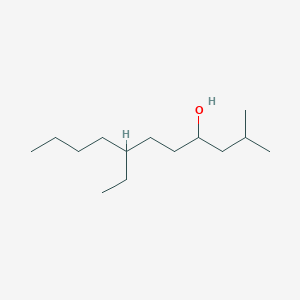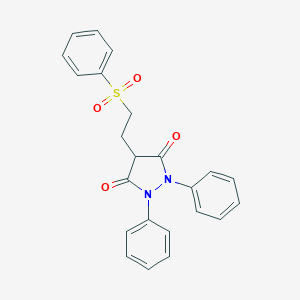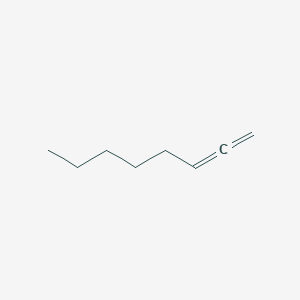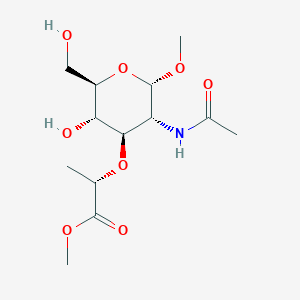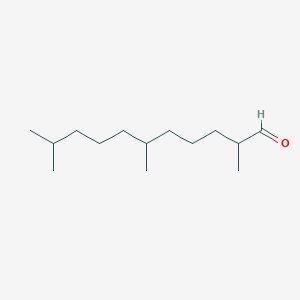
Undecanal, 2,6,10-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecanal, 2,6,10-trimethyl- is a synthetic compound that belongs to the family of aldehydes. It is widely used in the fragrance and flavor industry due to its unique odor and flavor properties. However, recent scientific research has shown that this compound has potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of undecanal, 2,6,10-trimethyl- is not fully understood. However, studies have shown that it works by disrupting the cell membrane of microorganisms, leading to their death. It is also believed to inhibit the growth and reproduction of insects by disrupting their hormonal balance.
Effets Biochimiques Et Physiologiques
Undecanal, 2,6,10-trimethyl- has been shown to have minimal toxicity in humans and animals. However, it can cause irritation to the skin, eyes, and respiratory system if inhaled or ingested. Studies have also shown that it can affect the liver and kidney function in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Undecanal, 2,6,10-trimethyl- has several advantages as a laboratory reagent. It is readily available, easy to handle, and has a long shelf life. However, its strong odor and potential toxicity can make it difficult to work with in certain experiments. It is also relatively expensive compared to other laboratory reagents.
Orientations Futures
There are several potential future directions for research on undecanal, 2,6,10-trimethyl-. One area of interest is the development of new antibiotics and antifungal agents based on its antimicrobial properties. Another area of research is the development of new insecticides for agricultural use. Additionally, there is potential for the use of undecanal, 2,6,10-trimethyl- in the production of biofuels and biodegradable plastics. Further research is needed to fully understand its mechanism of action and potential applications in these fields.
Méthodes De Synthèse
Undecanal, 2,6,10-trimethyl- can be synthesized through various chemical reactions. One of the most common methods is the oxidation of 2,6,10-trimethyl-5-undecanone using potassium permanganate or hydrogen peroxide. Another method involves the reduction of 2,6,10-trimethyl-5-undecanone using sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Undecanal, 2,6,10-trimethyl- has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. In agriculture, it has been found to have insecticidal properties, which could be used to develop new pesticides. In environmental science, it has been shown to have potential as a biofuel and as a component of biodegradable plastics.
Propriétés
Numéro CAS |
105-88-4 |
|---|---|
Nom du produit |
Undecanal, 2,6,10-trimethyl- |
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
2,6,10-trimethylundecanal |
InChI |
InChI=1S/C14H28O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h11-14H,5-10H2,1-4H3 |
Clé InChI |
MBZCATXQAHUZEZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C=O |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)C=O |
Autres numéros CAS |
105-88-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



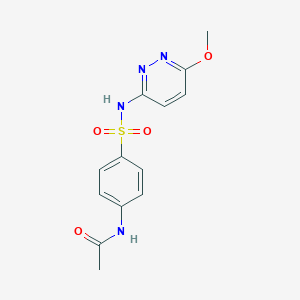
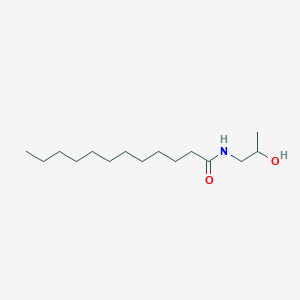
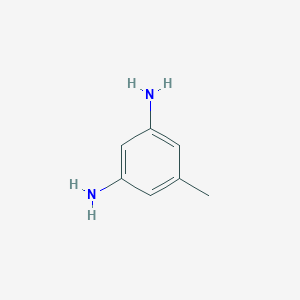
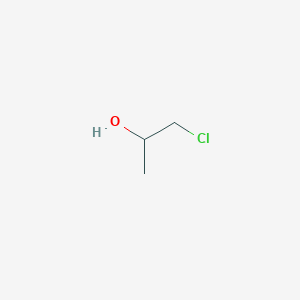
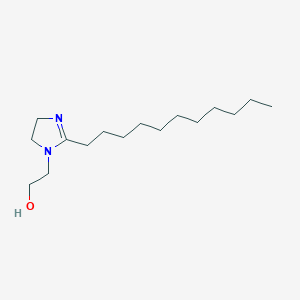
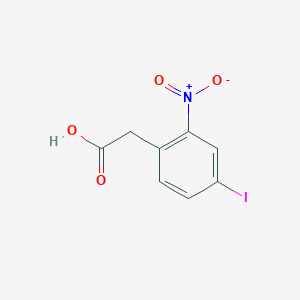
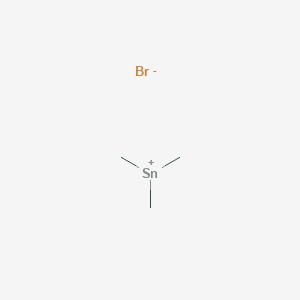
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

